molecular formula C13H11N5O2S B11043876 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043876
M. Wt: 301.33 g/mol
InChI Key: ZVEJYGJVCZBSCX-UHFFFAOYSA-N
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Description

4-{[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a thiadiazole ring, all connected to an isoxazole moiety. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with furan-2-carbaldehyde. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

4-[[3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C13H11N5O2S/c1-7-9(8(2)20-17-7)6-11-16-18-12(10-4-3-5-19-10)14-15-13(18)21-11/h3-5H,6H2,1-2H3

InChI Key

ZVEJYGJVCZBSCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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